molecular formula C9H7FN2O B2440836 5-(3-Fluorophenyl)oxazol-2-amine CAS No. 1260887-31-7

5-(3-Fluorophenyl)oxazol-2-amine

Cat. No.: B2440836
CAS No.: 1260887-31-7
M. Wt: 178.166
InChI Key: ZCGFXTMBULKBQD-UHFFFAOYSA-N
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Description

Significance of the Oxazol-2-amine Scaffold in Medicinal Chemistry

The oxazol-2-amine moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurrence in a variety of biologically active compounds and its capacity to interact with multiple biological targets. wikipedia.org The oxazole (B20620) ring itself is a stable aromatic system, and the 2-amino group provides a crucial point for hydrogen bonding interactions, which are fundamental to molecular recognition at protein binding sites. wikipedia.org

One of the key advantages of the 2-aminooxazole scaffold is its role as a bioisostere of the 2-aminothiazole (B372263) ring. acs.org Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a widely used strategy in drug discovery to enhance a molecule's characteristics. While 2-aminothiazoles are prevalent in drug discovery programs, their sulfur atom can be susceptible to metabolic oxidation, potentially leading to less favorable pharmacokinetic profiles or the formation of reactive metabolites. h1.co The substitution of the sulfur atom with oxygen to form the 2-aminooxazole analogue can mitigate these metabolic liabilities, potentially leading to improved solubility and a lower rate of metabolism. acs.org

The synthesis of substituted 2-aminooxazoles has historically been challenging, which has limited their exploration compared to their thiazole (B1198619) counterparts. acs.org However, recent advancements in synthetic methodologies are making these compounds more accessible, paving the way for a more thorough investigation of their therapeutic potential. h1.co Research has already indicated that derivatives of 2-aminooxazoles possess promising anti-inflammatory and antimicrobial properties, including activity against Mycobacterium tuberculosis. wikipedia.orgacs.org

Overview of Fluorophenyl Substituents in Bioactive Molecules

Key impacts of incorporating a fluorophenyl substituent include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom at a metabolically vulnerable position on the phenyl ring can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency.

Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

pKa Modulation: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. In the case of 5-(3-Fluorophenyl)oxazol-2-amine , the fluorine atom can influence the basicity of the 2-amino group, which can in turn affect its ionization state at physiological pH and its interaction with target proteins.

Scope of Research on this compound and Related Analogues

While direct and extensive research on This compound is not widely documented in publicly available literature, the collective knowledge on its constituent parts provides a strong foundation for predicting its potential areas of investigation. The combination of the privileged 2-aminooxazole scaffold with the strategic fluorophenyl substitution suggests that this compound and its analogues would be promising candidates for screening in various therapeutic areas.

The research focus for such compounds would likely include:

Anticancer Activity: Many heterocyclic compounds containing fluorophenyl groups have demonstrated potent anticancer effects. For instance, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown significant growth inhibition against various cancer cell lines.

Antimicrobial and Antiviral Activity: The 2-aminooxazole core is a known pharmacophore in antitubercular agents. The addition of a fluorophenyl group could modulate this activity or broaden the spectrum to include other bacterial or viral pathogens.

Anti-inflammatory Properties: As derivatives of 2-aminooxazoles have been reported to exhibit anti-inflammatory effects, this would be a logical therapeutic area to explore for This compound . acs.org

Kinase Inhibition: The 2-aminopyrimidine (B69317) and related heterocyclic scaffolds are common in kinase inhibitors used in oncology. The 2-aminooxazole core shares structural similarities and could be explored for similar applications.

The table below summarizes the properties and activities of some related oxazole and fluorophenyl-containing compounds, illustrating the potential of this chemical class.

Compound/ScaffoldKey Structural FeaturesObserved/Potential Biological Activity
2-Aminooxazole Core heterocyclic scaffoldAntimicrobial (including antitubercular), potential precursor for RNA nucleotides. wikipedia.org
Derivatives of 2-aminooxazoles Substituted 2-aminooxazoleAnti-inflammatory. acs.org
N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines 1,3,4-oxadiazol-2-amine with a trifluorophenyl groupAnticancer activity against various cell lines.
2-Aminothiazoles Bioisostere of 2-aminooxazolesWidely used in drug discovery, but can have metabolic liabilities. acs.orgh1.co

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGFXTMBULKBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 3 Fluorophenyl Oxazol 2 Amine and Its Analogues

Established Synthetic Pathways for Oxazol-2-amines

The construction of the oxazol-2-amine core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These established pathways often involve the cyclization of acyclic precursors to form the heterocyclic ring.

Cyclization Reactions for Oxazole (B20620) Ring Formation

The Hantzsch oxazole synthesis and its variations stand as a cornerstone for the formation of the oxazole ring. researchgate.netnih.gov This method typically involves the reaction of an α-haloketone with a urea (B33335) or thiourea (B124793). While the classic Hantzsch synthesis is highly versatile for 2-aminothiazoles, its application to 2-aminooxazoles using ureas can be less straightforward. mdpi.com

Another common approach is the cyclodehydration of α-acylamino ketones or related intermediates. nih.gov This can be achieved using various dehydrating agents. A practical method for the synthesis of 2,4-disubstituted oxazoles from α-amino acids has been reported, which proceeds through an intermediate α-acylamino aldehyde that is then cyclodehydrated. nih.gov

The reaction of aldehydes with tosylmethyl isocyanide (TosMIC) is another powerful tool for constructing the oxazole nucleus, particularly for 5-substituted oxazoles. ijpsonline.com This method, known as the van Leusen oxazole synthesis, offers a one-step approach under mild, basic conditions. ijpsonline.com

Cyclization Strategy Starting Materials Key Reagents General Product Reference
Hantzsch-type Reactionα-Haloketone, Urea/ThioureaBase2-Aminooxazole/thiazole (B1198619) researchgate.netnih.gov
Cyclodehydrationα-Acylamino aldehyde/ketoneTriphenylphosphine/Hexachloroethane2,4-Disubstituted oxazole nih.gov
Van Leusen SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)Base5-Substituted oxazole ijpsonline.com

Strategies for Introducing Fluorophenyl Moieties

The introduction of a fluorophenyl group, specifically a 3-fluorophenyl moiety, onto the oxazole ring can be achieved through several strategic approaches. One common method involves utilizing a starting material that already contains the desired fluorinated fragment. For instance, the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine utilizes 4-fluorophenacyl bromide as a key precursor. mdpi.com A similar strategy could be employed for the synthesis of 5-(3-fluorophenyl)oxazol-2-amine, where a 3-fluorophenyl-substituted α-haloketone would be a logical starting point.

Alternatively, cross-coupling reactions, such as the Suzuki reaction, can be employed to introduce the fluorophenyl group at a later stage of the synthesis. nih.gov This approach offers greater flexibility in diversifying the aryl substituent on the oxazole core. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved via a Suzuki reaction between a 5-bromothiazole (B1268178) derivative and 4-fluorophenylboronic acid. nih.gov

Strategy Description Example Precursor Reference
Precursor IncorporationUsing a starting material already containing the fluorophenyl group.3-Fluorophenacyl bromide mdpi.com
Late-Stage FunctionalizationIntroducing the fluorophenyl group via a cross-coupling reaction.5-Bromooxazole derivative and 3-fluorophenylboronic acid nih.gov

Advanced Synthetic Approaches and Innovations

In recent years, more sophisticated and efficient methods for the synthesis of oxazole derivatives have emerged. These advanced approaches often offer advantages in terms of milder reaction conditions, improved yields, and greater functional group tolerance.

Electrochemical Synthesis for 2-Aminoxazole-Based Polycyclic Systems

Electrochemical methods provide a green and efficient alternative for the construction of heterocyclic systems. researchgate.net An electrochemical oxidative cyclization of N-allylamides has been developed for the synthesis of trifluoromethyl-containing oxazolines. researchgate.net This transition-metal-free and external-oxidant-free method proceeds smoothly with a wide range of substrates. researchgate.net A plausible mechanism involves the anodic generation of a trifluoromethyl radical which then participates in a cascade cyclization. researchgate.net

While direct electrochemical synthesis of 5-aryl-2-aminooxazoles is not widely reported, the electrochemical preparation of related 2-aminothiazoles from active methylene (B1212753) ketones and thioureas has been achieved, suggesting the potential for analogous oxazole synthesis. nih.gov

Cyclodesulfurization Methods

Cyclodesulfurization offers a powerful strategy for the formation of various heterocycles, including oxazoles, from thiourea or thioamide precursors. researchgate.net This method involves the intramolecular cyclization of a sulfur-containing starting material, often promoted by an oxidizing agent, to form the desired ring system with the extrusion of sulfur.

The synthesis of 2-amino-1,3,4-oxadiazoles has been achieved through the cyclodesulfurization of N-acylthiosemicarbazides using reagents like potassium iodate (B108269) or tert-butyl hydroperoxide (TBHP) under microwave irradiation. researchgate.net While this demonstrates the principle for a related azole system, direct application to the synthesis of 2-aminooxazoles from N-acylureas is less common. However, the development of novel cyclodesulfurization agents and conditions remains an active area of research with the potential for broader application. researchgate.net

Amide Activation in Oxazole Ring Formation

The activation of amides using electrophilic reagents, most notably trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), has emerged as a versatile and powerful tool for the synthesis of a variety of heterocycles, including oxazoles. tcichemicals.comnih.gov This strategy involves the in situ generation of highly reactive intermediates, such as nitrilium ions or keteniminium ions, from readily available amides. tcichemicals.com

This method has been successfully applied to the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of Tf₂O and a mild base like 2-fluoropyridine. nih.gov The reaction proceeds through a cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov The scope of this method is broad, tolerating a range of functional groups on both the amide and the aminophenol. nih.gov A similar strategy could be envisioned for the synthesis of this compound by reacting a suitable amide with a precursor that provides the 2-amino and 5-(3-fluorophenyl) fragments.

Advanced Method Key Reagent/Condition Intermediate/Mechanism Advantages Reference
Electrochemical SynthesisAnodic OxidationRadical Cascade CyclizationTransition-metal-free, external-oxidant-free researchgate.net
CyclodesulfurizationOxidizing Agent (e.g., KIO₃, TBHP)Intramolecular cyclization with sulfur extrusionAccess from thio-precursors researchgate.net
Amide ActivationTrifluoromethanesulfonic Anhydride (Tf₂O)Nitrilium/Keteniminium ion formationMild conditions, broad scope tcichemicals.comnih.gov

Optimization of Reaction Conditions and Yields

The synthesis of 2-aminooxazoles, including this compound, is often achieved through the Hantzsch oxazole synthesis. This method typically involves the condensation of an α-haloketone with urea or a urea derivative. The yield of the desired product is highly dependent on the reaction conditions, such as the choice of solvent, temperature, and the presence of catalysts or bases.

Systematic studies on the optimization of reaction conditions for the synthesis of 5-aryl-2-oxazolines have been conducted. nih.govacs.org For instance, in the synthesis of related 5-fluoro-2-oxazoline derivatives, various solvents and fluorine sources were screened to maximize the yield. Dichloromethane (DCM) was often found to be a suitable solvent, and the choice of the fluorine source, such as BF3·Et2O, significantly impacted the reaction's success. acs.org Temperature is another critical parameter, with reactions often being carried out at temperatures ranging from 0 °C to reflux to balance reaction rate and selectivity. nih.govcaltech.edu

The effect of substituents on the aromatic ring of the starting acetophenone (B1666503) has also been investigated. In the synthesis of a series of substituted 2-aminooxazoles, it was observed that the electronic nature of the substituent (electron-donating or electron-withdrawing) had a negligible effect on the reaction yield, which consistently remained around 50%. acs.org This suggests that the reaction is robust and applicable to a range of substituted phenyl derivatives.

To provide a clearer understanding of the impact of various parameters, the following interactive data table summarizes findings from optimization studies on analogous 2-aminooxazole syntheses.

EntryReactant 1Reactant 2SolventBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
12-Bromo-1-phenylethanoneUreaEthanol-Reflux12~50 caltech.eduacs.org
22-Bromo-1-(4-chlorophenyl)ethanoneUreaEthanol-Reflux12~50 acs.org
32-Bromo-1-(4-methoxyphenyl)ethanoneUreaEthanol-Reflux12~50 acs.org
42-Bromo-2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanoneUreaDMF-160 (Microwave)0.1781 nih.gov

This table is a representation of typical conditions and yields for the synthesis of 5-aryl-2-aminooxazoles and may not represent the optimized conditions for this compound specifically.

Purification and Isolation Techniques in Oxazol-2-amine Synthesis

Following the synthesis, the isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. Common techniques employed include extraction, column chromatography, and recrystallization.

The initial workup of the reaction mixture often involves quenching with water and extracting the product into an organic solvent like ethyl acetate (B1210297). nih.gov The organic layer is then washed with brine and dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure. acs.org

Column Chromatography: Flash column chromatography is a widely used method for the purification of 2-aminooxazole derivatives. Silica (B1680970) gel is the standard stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is commonly used. acs.org The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. For some 2-aminooxazole derivatives, a small amount of a basic modifier like triethylamine (B128534) (Et3N) is added to the eluent system to prevent the product from tailing on the acidic silica gel. acs.org

Recrystallization: Recrystallization is another effective method for purifying solid products. The crude product is dissolved in a hot solvent or a solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Common solvents for the recrystallization of 2-aminooxazole derivatives include ethanol, or mixtures like ethanol-hexane or dichloromethane-ethanol. nih.govresearchgate.net The purity of the final product is often verified by techniques such as melting point determination and spectroscopic analysis.

Mechanistic Organic Chemistry of Oxazol 2 Amine Synthesis

Role of Catalysts and Reagents in Synthetic Transformations

The efficiency and selectivity of oxazole (B20620) synthesis are heavily influenced by the choice of catalysts and reagents. These can range from simple acids and bases to complex metal-based catalysts and hypervalent iodine reagents.

Catalysts:

Metal Catalysts: Copper, gold, and palladium catalysts are frequently employed in modern oxazole syntheses. Copper(II) triflate has been used to catalyze the reaction between α-diazoketones and amides to form 2,4-disubstituted oxazoles. organic-chemistry.orgtandfonline.com Copper salts can also mediate the amidation of vinyl halides, which is then followed by an iodine-promoted cyclization to yield highly substituted oxazoles. organic-chemistry.org Gold catalysts are effective in the cyclo-isomerization of propargylic amides. researchgate.net Palladium catalysts are used in coupling reactions, such as the reaction of N-propargylamides with aryl iodides, which involves a palladium-catalyzed coupling step followed by in situ cyclization. organic-chemistry.org

Acid/Base Catalysis: Brønsted acids like anhydrous HCl are crucial in the Fischer synthesis. wikipedia.org Bases such as potassium carbonate (K₂CO₃) or strong non-nucleophilic bases are essential in the van Leusen reaction to deprotonate the TosMIC. nih.gov In some syntheses of oxazolines, which can be oxidized to oxazoles, the choice of base can selectively determine the final product. organic-chemistry.orgorganic-chemistry.org

Reagents:

Dehydrating Agents: In reactions like the Robinson-Gabriel synthesis, dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are used to facilitate the final cyclization step. pharmaguideline.com

Oxidizing Agents: Phenyliodine diacetate (PIDA) is a hypervalent iodine reagent used to mediate the intramolecular cyclization of enamides to form oxazoles in a metal-free process. organic-chemistry.orgrsc.org Iodine, often in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can catalyze the C-O bond formation and dehydrogenation of β-acylamino ketones to yield oxazoles. organic-chemistry.orgorganic-chemistry.org

Activating Reagents: In syntheses starting from carboxylic acids, a triflylpyridinium reagent can be used for in situ activation. acs.orgnih.gov For the synthesis of 2-aminobenzoxazoles, the cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be activated by boron trifluoride etherate (BF₃·Et₂O). acs.org

Catalyst/Reagent Role in Synthesis Example Reaction Reference
Copper(II) triflateLewis acid catalystCoupling of α-diazoketones with amides organic-chemistry.orgtandfonline.com
Gold(III) chloride (AuCl₃)Catalyst for isomerizationCyclo-isomerization of propargylic amides researchgate.net
Palladium complexesCross-coupling catalystCoupling of N-propargylamides with aryl iodides organic-chemistry.org
Phenyliodine diacetate (PIDA)Oxidant/MediatorIntramolecular cyclization of enamides organic-chemistry.orgrsc.org
Tosylmethyl isocyanide (TosMIC)C2N1 synthonVan Leusen oxazole synthesis nih.gov
Boron trifluoride etherate (BF₃·Et₂O)Lewis acid activatorActivation of NCTS for amination acs.org

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization is a key step in many oxazole synthesis routes, where a linear precursor molecule folds and reacts to form the heterocyclic ring. These pathways are often highly efficient as the reacting groups are held in close proximity.

A common strategy involves the intramolecular cyclization of N-propargylamides. organic-chemistry.org Depending on the reaction conditions, this can lead to various substituted oxazoles. For instance, a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (B116549) (PIDA) and an iodine source proceeds via a 5-exo-dig intramolecular iodooxygenation to form an oxazoline (B21484) intermediate, which can be further converted to an oxazole. rsc.org Gold-catalyzed intramolecular reactions of propargylic amides can also lead to oxazoles through isomerization and cyclization. researchgate.net

Another example is the iodine-mediated cyclization of enamides, which can be a complementary method to other syntheses to afford 2,4,5-trisubstituted oxazoles. organic-chemistry.org The reaction of β-acylamino ketones can proceed through an iodine-catalyzed C-O bond formation and dehydrogenation, where an intramolecular nucleophilic attack of the amide oxygen onto an intermediate forms the oxazole ring. organic-chemistry.orgorganic-chemistry.org

Rearrangement reactions can also play a role in the synthesis of oxazoles. The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org While this is a reaction of a pre-formed oxazole, it highlights the potential for skeletal rearrangements in oxazole chemistry. In the synthesis of certain 2-aminobenzoxazoles, an intramolecular Smiles rearrangement has been observed during the amination of benzoxazole-2-thiol derivatives. acs.org

The synthesis of 5-(3-Fluorophenyl)oxazol-2-amine would likely involve a strategy where a precursor containing the 3-fluorophenyl group is cyclized. For example, a van Leusen approach could utilize 3-fluorobenzaldehyde (B1666160) as the starting aldehyde. nih.gov Alternatively, a Robinson-Gabriel type synthesis could start from an α-acylamino ketone where the acyl group is derived from 3-fluorobenzoic acid. The 2-amino group would be introduced by using a reagent like urea (B33335) or a protected amine equivalent during the cyclization step. pharmaguideline.comcaltech.edu

Structure Activity Relationship Sar Studies of 5 3 Fluorophenyl Oxazol 2 Amine Derivatives

Elucidation of Key Pharmacophoric Features

The fundamental structure of 5-(3-Fluorophenyl)oxazol-2-amine comprises a central oxazole (B20620) ring, a 2-amino group, and a 5-phenyl ring bearing a fluorine atom at the meta position. Each of these components plays a vital role in the molecule's interaction with biological targets. The oxazole ring acts as a rigid scaffold, positioning the other functional groups in a specific spatial orientation for optimal binding. The 2-amino group is a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule within the active site of a protein. The 5-phenyl ring provides a large hydrophobic surface for van der Waals interactions, while the fluorine atom introduces specific electronic properties that can significantly modulate the compound's activity.

A pharmacophore model for this class of compounds would typically include a hydrogen bond donor/acceptor feature from the 2-amino group, an aromatic/hydrophobic feature from the 5-phenyl ring, and a halogen bond donor or electron-withdrawing feature from the 3-fluoro substituent. The relative spatial arrangement of these features is critical for biological activity.

Impact of Substituent Modifications on Biological Activity

Positional and Electronic Effects of Fluorine on the Phenyl Ring

The position and electronic nature of the fluorine atom on the phenyl ring have a profound impact on the biological activity of 5-phenyloxazol-2-amine derivatives. Fluorine is a highly electronegative atom with a small van der Waals radius, allowing it to act as a bioisostere for a hydrogen atom while introducing significant electronic changes. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites of oxidative metabolism. mdpi.com

In a study on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a positional isomer of the title compound, the 4-fluoro substitution was found to be a key feature for its potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. mdpi.com While specific data for the 3-fluoro isomer is less prevalent in publicly available research, general principles of SAR suggest that the meta-positioning of the fluorine atom in this compound would create a different electronic distribution and dipole moment across the phenyl ring compared to the para-substituted counterpart. This alteration can influence binding affinity and selectivity for its biological target. The electron-withdrawing nature of fluorine can also affect the pKa of the 2-amino group, thereby influencing its ionization state at physiological pH. nih.gov

Influence of Amino and Hydroxyl Substituents on Potency

The 2-amino group on the oxazole ring is a critical determinant of potency. It can participate in hydrogen bonding interactions with amino acid residues in the target protein's active site. nih.gov Modification or replacement of this group often leads to a significant loss of activity, highlighting its importance as a primary pharmacophoric feature.

The introduction of hydroxyl groups on the phenyl ring can also modulate activity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein. However, the introduction of a hydroxyl group can also increase polarity and reduce cell permeability. For instance, in a series of 4-benzylidene oxazolone (B7731731) derivatives, the introduction of a hydroxyl group on the phenylacetate (B1230308) ring led to a significant decrease in inhibitory potency against human acetylcholinesterase. nih.gov The precise effect of hydroxyl substitution would depend on its position on the phenyl ring and the specific topology of the target's binding site.

Steric and Lipophilic Contributions of Alkyl and Aryl Groups

The introduction of alkyl and aryl substituents on the 2-amino group or the phenyl ring can have significant steric and lipophilic contributions to the biological activity. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

In a study of N-substituted-5-phenyl-1,3,4-oxadiazol-2-yl-thio derivatives, the nature of the substituent on the phenyl ring influenced the inhibitory activity against cholinesterases. mdpi.com Generally, small, lipophilic alkyl groups on the amino function are often well-tolerated and can enhance potency by occupying small hydrophobic pockets in the binding site. Larger aryl groups can provide additional π-π stacking or hydrophobic interactions, but their size and conformation need to be compatible with the target's active site to avoid steric clashes. For example, in a series of anti-HIV phenylpyrazole derivatives, the optimization of the benzyl (B1604629) group led to a significant increase in potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For this compound derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

A typical 2D-QSAR study would involve calculating various molecular descriptors for a set of derivatives with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, molar refractivity), or lipophilic (e.g., LogP). Multiple linear regression or partial least squares regression is then used to build a model that correlates these descriptors with the biological activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. Such models can provide valuable insights for the rational design of more potent derivatives.

Computational Contributions to SAR Analysis

Computational chemistry plays a crucial role in understanding the SAR of this compound derivatives at a molecular level. Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein. nih.govekb.eg By docking a series of derivatives into the active site of a target, researchers can rationalize the observed SAR and identify key interactions. For example, docking studies could reveal why the 3-fluoro substituent is more favorable than other substituents at that position or how different N-alkyl or N-aryl groups orient themselves within the binding pocket. nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can provide insights into the stability of the binding mode and the role of conformational changes in both the ligand and the protein upon binding. Furthermore, quantum mechanical calculations can be used to accurately determine the electronic properties of the derivatives, such as electrostatic potential and orbital energies, which can be correlated with their biological activity.

Computational Chemistry and Molecular Modeling of 5 3 Fluorophenyl Oxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These methods, such as Density Functional Theory (DFT), provide foundational information about a molecule's intrinsic properties.

The electronic character of a molecule is crucial for its reactivity and stability. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For instance, in a DFT study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which suggests good kinetic stability. Another analysis on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) revealed an energy gap of 5.52174 eV. Such calculations for 5-(3-Fluorophenyl)oxazol-2-amine would likewise map its electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack and providing a quantitative measure of its stability.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Heterocyclic Compounds Note: The following data is for analogous compounds and serves to illustrate the type of information generated from quantum chemical calculations.

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole DFT/B3LYP/6-311++G(d,p) -6.5743 -2.0928 4.4815
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole M06-2X - - 5.52174

The three-dimensional arrangement of atoms in a molecule dictates its physical and biological properties. Conformational analysis through quantum chemical calculations identifies the most stable spatial arrangement (i.e., the lowest energy conformer) by optimizing the molecular geometry. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Table 2: Example Geometric Parameters from Crystal Structure Analysis of 5-(4-Fluorophenyl)-4-(pyridin-4-yl)oxazol-2-amine Note: This data is from a related compound and is presented for illustrative purposes.

Parameter Ring System 1 Ring System 2 Dihedral Angle (°) Source
Dihedral Angle Isoxazole (B147169) Ring 4-Fluorophenyl Ring 35.72
Dihedral Angle Isoxazole Ring Pyridine (B92270) Ring 30.00
Dihedral Angle 4-Fluorophenyl Ring Pyridine Ring 45.85

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in structure-based drug design for identifying potential therapeutic targets and predicting binding modes.

Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site, scoring each based on a force field. The resulting poses reveal potential key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex.

For example, molecular docking studies on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with the tubulin-colchicine binding site showed specific binding patterns. The interactions often involved hydrogen bonds with residues like Asn258 and halogen bonds, which are significant for affinity and specificity. A similar docking simulation of this compound into various enzyme active sites, such as kinases or cyclooxygenases, would predict its binding orientation and identify the key amino acid residues it interacts with, providing a hypothesis for its mechanism of action.

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. This score approximates the free energy of binding, with more negative values indicating a stronger, more favorable interaction. These scores allow researchers to rank a series of compounds against a specific target, prioritizing the most promising candidates for further experimental testing.

In the study of triazole analogs targeting tubulin, binding affinities ranged from -6.502 to -8.341 kcal/mol, indicating efficient binding. The compound with the most favorable score was identified as the most potent in the series. For this compound, docking against a panel of relevant biological targets would generate a profile of its potential binding affinities, allowing it to be ranked against known inhibitors and guiding the selection of targets for which it might show significant activity.

Table 3: Illustrative Binding Affinity Data for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Tubulin Note: The following data is for analogous compounds to illustrate how binding affinity is estimated and used for ranking.

Compound Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residue Source
Analog 4i Tubulin (5LYJ) -8.149 Asn258
Analog 4e Tubulin (5LYJ) -8.341 Cys241
Analog 4a Tubulin (5LYJ) -7.632 Asn258

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. By simulating the movements of all atoms in the ligand-protein complex in a solvated environment, MD can assess the stability of the predicted binding mode and provide a more refined understanding of the interaction.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which measures the system's deviation from its initial conformation. A stable RMSD over the simulation time (e.g., 100 ns) suggests a stable binding complex. Other analyses include the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and tracking the number and duration of hydrogen bonds between the ligand and receptor. An MD simulation of the this compound-protein complex, following a docking study, would validate the stability of the predicted binding pose and provide deeper insights into the thermodynamics and kinetics of the interaction.

Conformational Dynamics in Solution

The three-dimensional conformation of a molecule in solution is critical to its biological activity. For this compound, the primary determinant of its conformational flexibility is the rotation around the single bond connecting the fluorophenyl and oxazole (B20620) rings. The dihedral angle of this bond dictates the relative orientation of the two ring systems.

While specific experimental data on the conformational dynamics of this compound in solution is not extensively documented in publicly available literature, computational methods such as molecular dynamics (MD) simulations can provide valuable insights. An MD simulation would model the interactions between the solute and solvent molecules over time, allowing for the exploration of the molecule's conformational landscape. Key parameters that would be analyzed from such a simulation include the distribution of the dihedral angle between the phenyl and oxazole rings and the potential energy surface associated with this rotation.

For a related compound, 5-(4-flouorophenyl)-4-(pyridin-4-yl)oxazol-2-amine, crystallographic data has shown that the oxazole ring forms dihedral angles of 35.72° and 30.00° with the 4-fluorophenyl and pyridine rings, respectively nih.gov. This suggests that a non-planar conformation is likely to be favored. Theoretical studies on similar isoxazole derivatives have also employed Density Functional Theory (DFT) to optimize molecular geometry and analyze molecular orbitals, which can further inform on the electronic and structural properties influencing conformation acu.edu.in.

Protein-Ligand Complex Stability and Interactions

The therapeutic potential of a small molecule is often predicated on its ability to bind to a specific protein target with high affinity and selectivity. Molecular docking and molecular dynamics simulations are the principal computational tools used to predict and analyze these interactions.

Although specific protein targets for this compound are still under investigation, studies on structurally similar oxazole derivatives have provided a framework for understanding its potential binding modes. For instance, a close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.govmdpi.com Molecular docking simulations of this compound into the FLT3 active site would likely reveal key interactions, such as hydrogen bonds involving the 2-amino group and the oxazole nitrogen, as well as hydrophobic interactions with the phenyl and fluorophenyl rings.

In a broader context, the oxazole scaffold is a recognized pharmacophore. For example, derivatives of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one have been subjected to molecular docking studies with Cyclin-Dependent Kinase 8 (CDK8) and Estrogen Receptor-alpha (ER-α), revealing important binding interactions within the ATP binding pocket of these proteins.

The stability of a protein-ligand complex, often quantified by the binding free energy, can be estimated using computational methods. Docking scores from programs like AutoDock or Glide provide a rapid assessment of binding affinity. For more rigorous analysis, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from MD simulations of the protein-ligand complex. These calculations provide a more detailed breakdown of the energetic contributions to binding. For instance, studies on triazole analogs have reported binding affinities in the range of -6.502 to -8.341 kcal/mol against the tubulin–combretastatin A-4 binding site researchgate.net.

A hypothetical docking of this compound into a kinase active site might exhibit the following interactions:

Interaction Type Potential Interacting Residues (Hypothetical)
Hydrogen BondHinge region backbone (e.g., with the 2-amino group)
Pi-Pi StackingAromatic residues (e.g., Phenylalanine, Tyrosine)
Halogen BondWith backbone carbonyls or other electron-rich atoms
Hydrophobic InteractionsAliphatic and aromatic residues in the binding pocket

Virtual Screening and De Novo Design Strategies

The structural core of this compound represents a valuable starting point for virtual screening and de novo design campaigns aimed at discovering novel bioactive molecules.

Virtual Screening: In a virtual screening workflow, large chemical libraries can be computationally screened against a specific protein target to identify potential hits. The this compound scaffold can be used as a query for similarity searching or as a template for pharmacophore modeling. A pharmacophore model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding. This model can then be used to rapidly screen databases of millions of compounds.

De Novo Design: De novo design strategies aim to build novel molecules from scratch or by modifying existing scaffolds. The this compound scaffold can be elaborated by adding various substituents at different positions. For example, computational tools can be used to explore the effect of modifying the substitution pattern on the phenyl ring or by adding different functional groups to the 2-amino position. The goal is to optimize the binding affinity and selectivity for a given target. Studies on other heterocyclic scaffolds have demonstrated the power of this approach. For instance, novel inhibitors of Glycogen Synthase Kinase 3 (GSK-3) have been designed based on a pyrimidinyl-amine scaffold using 3D-QSAR and molecular docking. nih.gov

The design of novel inhibitors often involves creating a library of virtual compounds based on a core structure and then evaluating their potential through docking and other computational analyses. The insights gained from the protein-ligand interaction studies of the parent scaffold are crucial in guiding these modifications.

Biological Target Interaction and Mechanistic Elucidation of 5 3 Fluorophenyl Oxazol 2 Amine and Its Analogues

Enzyme Inhibition Studies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. rjraap.com Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), making it a significant therapeutic target. rjraap.comnih.govsemanticscholar.org

Research has identified oxazol-2-amine derivatives as novel and potent inhibitors of FLT3. nih.gov Specifically, an analogue, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), has been shown to inhibit the activity of both wild-type FLT3 and its mutated form, FLT3-ITD+, in cell-free kinase assays and in AML cell lines such as Molm-13 and MV4-11. nih.gov The FLT3-ITD mutation leads to the constitutive activation of the kinase, promoting the rapid proliferation of cancer cells. nih.gov

Another compound, a diketopiperazine derivative known as compound 5-3, demonstrated greater selectivity for FLT3-ITD over wild-type FLT3. mdpi.com In kinase assays, the IC₅₀ values for wild-type FLT3 and FLT3-ITD were >1000 nM and 188 nM, respectively. mdpi.com This indicates a more potent inhibition of the mutated, disease-associated form of the enzyme. mdpi.com Similarly, a novel FLT3 inhibitor, compound 17, displayed potent inhibitory activity against the FLT3-ITD mutant with an IC₅₀ of 0.8 nM and selectively inhibited the proliferation of FLT3-ITD-positive AML cell lines. drugbank.com

The inhibitory activity of these compounds on FLT3 and its downstream signaling proteins, including STAT5, ERK, and AKT, has been confirmed through Western blot analysis, demonstrating a clear on-target effect. mdpi.com

To confirm direct interaction with the target enzyme, cellular thermal shift assays (CETSA) have been employed. For instance, studies with compound 5-3 indicated that it may directly bind to FLT3. mdpi.com This binding improves the thermal stability of the extracellular domain of FLT3 in a dose-dependent manner, protecting it from degradation at elevated temperatures. mdpi.com This provides strong evidence that the inhibitory effect is a result of direct physical interaction between the compound and the enzyme.

Interactive Table: FLT3 Inhibition Data

Compound Target IC₅₀ (nM) Cell Lines
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) FLT3, FLT3-ITD+ Not specified Molm-13, MV4-11
Compound 5-3 Wild-type FLT3 >1000 -
Compound 5-3 FLT3-ITD 188 BaF3-FLT3-ITD, MV4-11
Compound 17 FLT3-ITD 0.8 MV4-11, MOLM-13

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govwikipedia.orgnih.gov The inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. While direct studies on 5-(3-Fluorophenyl)oxazol-2-amine are not specified, the broader class of compounds and related structures are relevant. Developing specific 5-LOX inhibitors is challenging due to the highly conserved active site among human LOX isoforms. nih.gov

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov While direct data for this compound is not available, studies on other nitrogen-containing heterocyclic compounds are prevalent. For example, various lupinine (B175516) triazole derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov The inhibitory potential of such compounds is often assessed using methods like the Ellman method in microplate assays. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for producing prostaglandins, which are key mediators of inflammation. nih.gov Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The design of selective inhibitors often involves creating molecules that can fit into the secondary pocket of the COX-2 active site. nih.gov

Topoisomerase II: This enzyme is essential for managing the topological state of DNA during cellular processes like replication and transcription. nih.gov It is a target for some chemotherapy agents, which act as poisons by trapping the enzyme in a complex with cleaved DNA, leading to double-strand breaks. nih.govnih.gov

Proteases: The ubiquitin-proteasome system is involved in the degradation of proteins, including enzymes like Topoisomerase II that have formed persistent complexes with DNA. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Cellular Mechanistic Investigations

Comprehensive cellular mechanistic investigations are crucial for understanding the therapeutic potential of novel chemical entities. However, publicly available scientific literature lacks specific data on the cellular mechanisms of action for the compound This compound . While research on structurally related oxazole (B20620) derivatives provides a general framework for potential biological activities, direct evidence for this specific compound remains to be established. The following sections outline key areas where further investigation is warranted to elucidate its cellular effects.

Modulation of Cellular Proliferation Pathways

The impact of This compound on cellular proliferation pathways is currently not documented in available research. Studies on other oxazole-containing compounds have demonstrated a range of effects on cell cycle progression and proliferation, often through the inhibition of key regulatory proteins. Future research should aim to determine if This compound can modulate critical cell cycle checkpoints or signaling cascades that govern cell growth in various cancer cell lines.

Induction of Apoptosis and Associated Molecular Markers (e.g., Caspase-3 Cleavage)

There is currently no specific information available regarding the ability of This compound to induce apoptosis or its effect on associated molecular markers such as caspase-3 cleavage. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The activation of executioner caspases, like caspase-3, is a hallmark of this process. Investigating the potential of This compound to trigger apoptotic pathways and induce the cleavage of caspase-3 would be a critical step in assessing its potential as a therapeutic agent.

Interaction with Human Equilibrative Nucleoside Transporters (ENTs)

The interaction between This compound and Human Equilibrative Nucleoside Transporters (ENTs) has not been reported in the scientific literature. ENTs are a family of membrane proteins that facilitate the transport of nucleosides and nucleoside analogs across cell membranes, playing a crucial role in the cellular uptake of many chemotherapeutic agents. Determining whether This compound is a substrate or inhibitor of ENTs would provide valuable insights into its potential for cellular uptake and its possible influence on the transport of other nucleoside-based drugs.

Impact on DNA Damage Repair Mechanisms

The effect of This compound on DNA damage repair mechanisms is an area that requires investigation. Many anticancer therapies function by inducing DNA damage, and the ability of cancer cells to repair this damage can lead to treatment resistance. Research into whether this compound can inhibit key DNA repair pathways, such as homologous recombination or base excision repair, could reveal a potential mechanism for sensitizing cancer cells to other DNA-damaging agents.

In Vitro Biological Assessment Models

Cell-Free Kinase Assays

There is no publicly available data on the use of This compound in cell-free kinase assays. Kinases are a major class of drug targets in oncology, and cell-free assays are a primary tool for screening and characterizing kinase inhibitors. Performing broad-panel kinase screening with This compound would be a crucial first step in identifying its potential molecular targets and understanding its mechanism of action at a biochemical level. Such studies would provide foundational data on its selectivity and potency against specific kinases, guiding further preclinical development.

Cell-Based Proliferation and Viability Assays

The initial evaluation of the anticancer potential of this compound and its analogues relies heavily on cell-based assays that measure the compounds' effects on cancer cell proliferation and viability. These assays are fundamental in determining a compound's cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) activity against various cancer cell lines. Common methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. nih.govnih.gov In this process, viable cells with active metabolism reduce the tetrazolium dye to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells. nih.govaatbio.com

A range of oxadiazole analogues, which share a core heterocyclic structure with oxazoles, have been subjected to extensive screening. The anticancer activity is often assessed by the National Cancer Institute (NCI) protocol, which tests compounds against a panel of approximately 60 different human cancer cell lines organized into subpanels for leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. researchgate.netmdpi.com The results are frequently reported as Growth Percent (GP) or Percent Growth Inhibition (PGI), where PGI = 100 - GP. mdpi.com

Several studies have highlighted the sensitivity of specific cancer cell lines to oxazole and triazole analogues. For instance, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the renal cancer cell line UO-31 was found to be particularly sensitive to multiple compounds in the series. mdpi.com Similarly, the CNS cancer cell line SNB-75 has shown susceptibility to certain triazole and oxadiazole derivatives. researchgate.netmdpi.com For example, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant activity against the CNS cancer cell line SNB-19 and the non-small cell lung cancer line NCI-H460. mdpi.com Another analogue, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, also displayed notable growth inhibition against the ovarian cancer cell line OVCAR-8 and the CNS line SNB-19. researchgate.net

The table below summarizes the reported activity of selected analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineActivity MetricResult
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS Cancer)PGI65.12% mdpi.com
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)NCI-H460 (Non-Small Cell Lung)PGI55.61% mdpi.com
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h)SNB-19 (CNS Cancer)PGI86.61% researchgate.net
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h)OVCAR-8 (Ovarian Cancer)PGI85.26% researchgate.net
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4c)UO-31 (Renal Cancer)PGI26.47% mdpi.com
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4b)UO-31 (Renal Cancer)PGI31.14% mdpi.com
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)K-562 (Leukemia)GP18.22% nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)HCT-15 (Colon Cancer)GP39.77% nih.gov

Enzymatic Activity Assays

While cell-based assays confirm the cytotoxic effects of oxazol-2-amine derivatives, enzymatic activity assays are crucial for elucidating the specific molecular mechanisms behind this cytotoxicity. Research into a diaryl oxazole lead analogue, PC-046, has shown that compounds from this class can function by inhibiting key protein kinases that are often overexpressed in human cancers. researchgate.net

Specifically, this oxazole analogue was found to potently inhibit several critical enzymes involved in cell signaling and survival pathways, including:

Tyrosine receptor kinase B (TrkB)

Interleukin-1 receptor-associated kinase-4 (IRAK-4)

Proto-oncogene Pim-1 researchgate.net

The inhibition of these kinases disrupts cellular processes, leading to a cell cycle block in the S-phase, which is subsequently followed by programmed cell death (apoptosis) and necrosis. researchgate.net This demonstrates a direct link between the enzymatic inhibition by the oxazole compound and the resulting reduction in cancer cell viability observed in proliferation assays.

Synergistic Therapeutic Approaches with Oxazol-2-amine Derivatives

To enhance the therapeutic efficacy of oxazol-2-amine derivatives, researchers are exploring combination strategies. A synergistic approach involves using these compounds in conjunction with other anticancer agents to achieve a greater therapeutic effect than either drug could produce alone.

Combination with Poly (ADP-ribose) Polymerase (PARP) Inhibitors

A particularly promising combination strategy involves the use of oxazol-2-amine derivatives with Poly (ADP-ribose) Polymerase (PARP) inhibitors (PARPi). nih.govnih.gov PARP enzymes, especially PARP1 and PARP2, are central to the cellular DNA damage response (DDR). nih.gov They play a critical role in repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. nih.gov

When PARP is inhibited by a PARPi, SSBs are not repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of the replication fork, creating more lethal double-strand breaks (DSBs). nih.gov In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, many cancers have defects in the HR pathway, often due to mutations in genes like BRCA1 or BRCA2. nih.govnih.gov In these HR-deficient cancer cells, the accumulation of DSBs following PARP inhibition leads to genomic instability and cell death, a concept known as synthetic lethality. nih.gov

The therapeutic rationale for combining an oxazol-2-amine derivative with a PARPi is based on a two-pronged attack on the cancer cell's DNA. If the oxazole compound induces DNA damage (a common mechanism for many cytotoxic agents), the co-administration of a PARP inhibitor would prevent the cancer cell from repairing this damage, thereby amplifying the cytotoxic effect. nih.govnih.gov This strategy could be effective even in cancers that are not HR-deficient, as PARP inhibition can potentiate the effects of DNA-damaging agents and may also stimulate an anti-tumor immune response. nih.govnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Oxazol-2-amine Derivatives with Enhanced Specificity

The synthesis of novel derivatives of 5-(3-fluorophenyl)oxazol-2-amine offers a promising strategy to enhance therapeutic specificity and efficacy. The inherent versatility of the oxazole (B20620) ring allows for structural modifications at multiple positions, providing a platform for creating a diverse library of compounds with potentially improved pharmacological profiles. researchgate.net

Synthetic chemists can employ various strategies to generate these new derivatives. One approach involves the modification of the phenyl ring, introducing different substituents to alter the electronic and steric properties of the molecule. This can influence how the compound interacts with its biological target. researchgate.netbanglajol.info Another strategy focuses on the amine group, where substitutions can modulate the compound's solubility, membrane permeability, and binding affinity. banglajol.inforesearchgate.net

The synthesized derivatives would then undergo rigorous screening to evaluate their biological activity and specificity. For example, in the context of cancer therapy, researchers have successfully synthesized oxazole derivatives that exhibit significant inhibitory effects on specific cancer cell lines. nih.govnih.gov By systematically exploring the structure-activity relationships (SAR) of these new compounds, researchers can identify key structural features responsible for enhanced specificity and potency. nih.gov

Table 1: Strategies for Designing Novel Oxazol-2-amine Derivatives

Modification SitePotential ModificationsDesired Outcome
Phenyl RingIntroduction of various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups)Enhanced binding affinity and selectivity for the target protein.
Oxazole RingIsosteric replacements or introduction of functional groupsImproved metabolic stability and pharmacokinetic properties.
Amine GroupAlkylation, acylation, or formation of Schiff basesModulation of solubility, cell permeability, and target engagement.

Exploration of Untapped Biological Targets for Oxazol-2-amine Scaffold

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net While some biological targets of oxazole-containing compounds are well-established, there remains a vast and largely unexplored landscape of potential molecular targets.

A key area of future research will be to identify and validate novel biological targets for the this compound scaffold and its derivatives. This can be achieved through a combination of high-throughput screening, chemical proteomics, and target identification strategies. For instance, screening a library of oxazol-2-amine derivatives against a panel of kinases, a class of enzymes frequently implicated in cancer, could reveal novel inhibitory activities. nih.gov

Furthermore, the oxazole nucleus has been associated with the inhibition of enzymes such as tyrosinase, which is involved in melanin (B1238610) production, and various proteases. mdpi.com This suggests potential applications in dermatology and the treatment of diseases characterized by excessive enzyme activity. The exploration of oxazole derivatives as inhibitors of emerging drug targets, such as those involved in viral replication or antibiotic resistance, also presents a significant opportunity. nih.gov

Recent studies have highlighted the potential of oxazole derivatives to target microbial pathogens. nih.gov For example, certain oxazole-2-amine analogues have demonstrated antibacterial activity against strains like S. aureus and E. coli. nih.gov Further investigation into the mechanisms of action against these and other pathogens could lead to the development of new classes of antimicrobial agents.

Advanced Computational Modeling for Rational Design and Prediction

Advanced computational modeling techniques are indispensable tools for accelerating the drug discovery process. In the context of this compound, these methods can be employed for the rational design of new derivatives with enhanced properties and for predicting their biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of oxazole derivatives with their biological activity. nih.govdaneshyari.com These models, often developed using machine learning algorithms like associative neural networks, can accurately predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

Molecular docking studies provide insights into the binding interactions between oxazole derivatives and their biological targets at the atomic level. ekb.egnih.gov By visualizing how a compound fits into the active site of a protein, researchers can make informed decisions about structural modifications to improve binding affinity and specificity. ekb.eg For example, docking studies have been used to investigate the interaction of oxazole derivatives with targets like cyclooxygenase (COX) enzymes and tubulin. nih.govekb.eg

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be used to evaluate the drug-like properties of virtual compounds before they are synthesized. ekb.egjcchems.com This helps to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline, reducing the likelihood of late-stage failures.

Table 2: Computational Tools in Oxazole Derivative Research

Computational MethodApplicationKey Benefit
QSAR ModelingPredict biological activity based on chemical structure.Prioritize the synthesis of promising compounds. nih.govnih.gov
Molecular DockingSimulate the binding of a ligand to a protein target.Understand binding mechanisms and guide rational drug design. daneshyari.comekb.eg
Molecular DynamicsSimulate the dynamic behavior of a ligand-protein complex.Assess the stability of binding interactions over time. acs.org
ADME PredictionForecast pharmacokinetic properties of a compound.Identify candidates with good drug-like characteristics early on. jcchems.com

Development of Targeted Delivery Systems (Conceptual)

The development of targeted drug delivery systems represents a conceptual frontier for maximizing the therapeutic potential of potent small molecules like this compound derivatives while minimizing off-target effects. These systems are designed to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue. nih.govwikipedia.org

Nanoparticle-based drug delivery systems, including liposomes and polymeric nanoparticles, offer a versatile platform for encapsulating and delivering small molecule drugs. nih.govnih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. nih.govunipd.it This active targeting strategy can significantly enhance the accumulation of the drug at the desired site. nih.gov

Another approach is the development of stimuli-responsive drug delivery systems. These systems are designed to release their drug payload in response to specific triggers present in the microenvironment of the diseased tissue, such as changes in pH or enzyme levels.

For instance, a nanoparticle carrier for an oxazol-2-amine derivative could be designed to target cancer cells by attaching an antibody that binds to a tumor-specific antigen. unipd.it Upon reaching the tumor, the nanoparticle would be internalized by the cancer cells, releasing the drug directly where it is needed. This approach could improve the therapeutic index of the drug by increasing its concentration at the tumor site while reducing its exposure to healthy tissues. nih.gov The application of natural small molecules as components of drug delivery systems is also an emerging area of research, offering potential for biocompatible and bioactive carriers. rsc.org

While the development of such targeted delivery systems for this compound is currently conceptual, the principles and technologies are well-established in the broader field of drug delivery and offer a clear path for future translational research. wikipedia.orgunipd.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Fluorophenyl)oxazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach for synthesizing fluorophenyl oxazolamine derivatives involves cyclocondensation of fluorinated benzoyl precursors with thiourea or cyanamide derivatives under acidic or thermal conditions. For example, 5-(4-Bromophenyl)-1,3-oxazol-2-amine was synthesized via a two-step process: (i) bromophenyl acetic acid conversion to an oxazole intermediate using POCl₃, followed by (ii) amination with aqueous ammonia . For the 3-fluorophenyl analog, substituting bromine with fluorine may require adjusted stoichiometry due to fluorine’s electronegativity and steric effects. Monitoring reaction progress via HPLC or TLC is critical to optimize yield (>70%) and purity (>95%) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine was analyzed in space group P21/c with a dimeric structure stabilized by N–H···N hydrogen bonds (R²²(8) motif) . Key parameters for oxazole analogs include C–O–C angles (~106°) and fluorine’s impact on aromatic ring planarity. Refinement protocols should account for thermal displacement parameters (e.g., Ueq < 0.05 Ų) to ensure accuracy .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Fluorine’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT/B3LYP) can predict charge distribution, while experimental validation via NMR (¹⁹F chemical shifts) and Hammett constants (σₚ ≈ 0.06) quantifies substituent effects. For instance, fluorophenyl oxazoles exhibit reduced reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogs, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) .

Q. What strategies mitigate data contradictions between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

  • Methodology : Discrepancies often arise from solvent effects, crystal packing, or anharmonicity. Compare experimental spectra (KBr pellet method, 400–4000 cm⁻¹ range) with DFT-simulated spectra (e.g., Gaussian 16 using 6-31G* basis sets). Key oxazole vibrations include C=N stretching (1630–1670 cm⁻¹) and N–H bending (1550–1600 cm⁻¹). Correct for baseline drift and use scaling factors (0.96–0.98) to align theoretical/experimental peaks .

Q. How does the compound’s crystal packing affect its solubility and bioavailability in pharmacological studies?

  • Methodology : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, dimerization via N–H···N bonds reduces aqueous solubility but enhances thermal stability (Tₘ > 200°C). Solubility can be improved via co-crystallization with succinic acid or PEG-based excipients. Parallel artificial membrane permeability assays (PAMPA) predict logP values (~2.5) for blood-brain barrier penetration .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : reports >70% yields for bromophenyl analogs under POCl₃-mediated conditions, while notes <50% yields for fluorophenyl thiadiazoles due to side reactions. This suggests fluorine’s electronegativity necessitates inert atmospheres (N₂/Ar) and slower reagent addition to suppress byproducts.
  • Biological Activity : While highlights oxazol-2-amines as VEGFR2 inhibitors (IC₅₀: 22 nM), notes reduced activity in fluorinated analogs. This contradiction underscores the need for SAR studies to balance electronic effects and steric bulk .

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